molecular formula C15H14N2O4S B2740151 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline CAS No. 321434-04-2

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline

Cat. No. B2740151
CAS RN: 321434-04-2
M. Wt: 318.35
InChI Key: LXRBGEXUWUGLSS-RVDMUPIBSA-N
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Description

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline” is a chemical compound used in scientific research. Its diverse applications include drug synthesis, organic electronics, and material science. The compound has a linear formula of C15H14N2O4S .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H14N2O4S . The InChI Code for this compound is 1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 318.35 .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline and its derivatives are integral to the synthesis of optically active compounds, serving as a foundational element in the production of α-amino acid derivatives. These derivatives play a crucial role in constructing biologically active compounds, highlighting their importance in medicinal chemistry and drug development. For instance, through a series of reactions involving chiral aldehydes and benzenesulfinic acid in anhydrous conditions, syn-α-amidoalkylphenyl sulfones are prepared. These sulfones, under basic conditions, react to form N-acylimines, which then interact with sodium methanenitronate to yield nitro adducts. These adducts can undergo further reactions to produce optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are vital in synthesizing biologically active molecules (Foresti et al., 2003).

Advanced Materials and Nanotechnology

The compound's unique chemical structure also paves the way for its application in the synthesis of advanced materials, including organic nonlinear optical materials. By manipulating its chemical reactions, researchers can develop materials with specific properties, such as enhanced optical nonlinearity, which is essential for applications in photonics and telecommunications. For example, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound related in structure and reactive potential to this compound, has been explored for its nonlinear optical properties. The detailed synthesis and characterization of BNA demonstrate its potential as a material for optical technologies, suggesting similar possibilities for related compounds (Kalaivanan & Srinivasan, 2017).

Environmental and Biological Implications

Moreover, compounds structurally related to this compound are studied for their environmental degradation pathways and potential biological activities. For instance, the aerobic degradation of N-Methyl-4-Nitroaniline (MNA) by soil bacteria highlights the environmental fate of such compounds, providing insights into their biodegradability and the mechanisms through which they are processed in natural environments. This research is crucial for understanding the ecological impact of these chemicals and developing strategies for mitigating their potential environmental risks (Khan et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-12-6-5-7-13(10-12)16-11-15(17(18)19)22(20,21)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBGEXUWUGLSS-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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